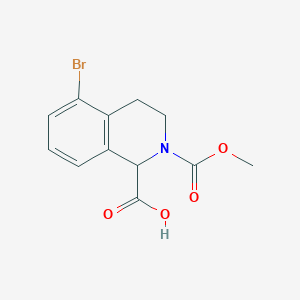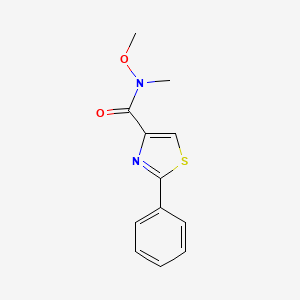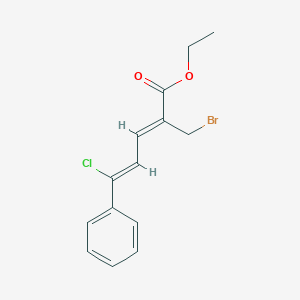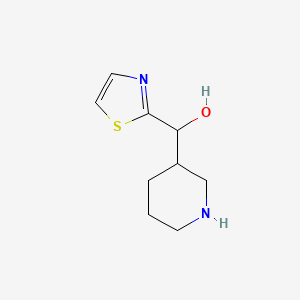
Piperidin-3-yl(1,3-thiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidin-3-yl(1,3-thiazol-2-yl)methanol is a heterocyclic compound that features both piperidine and thiazole rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-3-yl(1,3-thiazol-2-yl)methanol typically involves the coupling of piperidine derivatives with thiazole derivatives. One common method includes the reaction of 2-chloro-1,3-thiazole with piperidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Piperidin-3-yl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiazole ring .
科学的研究の応用
Piperidin-3-yl(1,3-thiazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidin-3-yl(1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that the compound can fit into the active sites of these enzymes, blocking their function .
類似化合物との比較
Similar Compounds
- Piperidin-1-yl(1,3-thiazol-2-yl)methanol
- Piperidin-3-yl(1,3-thiazol-4-yl)methanol
- Piperidin-3-yl(1,2-thiazol-2-yl)methanol
Uniqueness
Piperidin-3-yl(1,3-thiazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both piperidine and thiazole rings in a single molecule provides a versatile scaffold for further functionalization and optimization in drug design .
特性
分子式 |
C9H14N2OS |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
piperidin-3-yl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h4-5,7-8,10,12H,1-3,6H2 |
InChIキー |
XGROCBKCBHTBMA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(C2=NC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



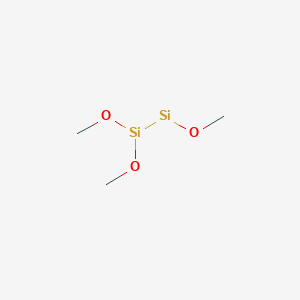

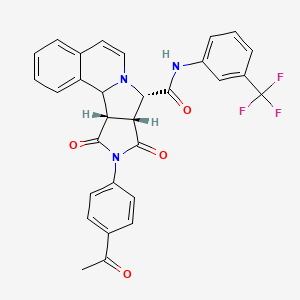

![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)

![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
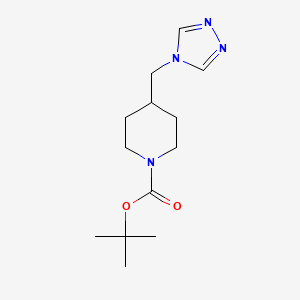
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
